molecular formula C9H7N3O3 B8346260 2-methyl-5-nitro-3H-quinazolin-4-one

2-methyl-5-nitro-3H-quinazolin-4-one

Cat. No. B8346260
M. Wt: 205.17 g/mol
InChI Key: CSOBPWVNZVBBJG-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

12.7 g (62 mmol) of 2-methyl-5-nitro-3H-quinazolin-4-one (M. T. Bogert, V. J. Chambers J. Org Chem. 1905, 649-658) and 37.5 g of phosphorus pentachloride are refluxed in 75 ml of phosphoryl chloride over 20 hours. After cooling, it is poured into saturated NaHCO3 solution and extracted with ethyl acetate. The organic phase is dried, and the solvent is removed. 14 g of 4-chloro-2-methyl-5-nitroquinazoline, of which 4.5 g (20.2 mmol) in 225 ml of ethyl acetate and 22.5 ml of triethylamine are dissolved, is obtained. 2 g of palladium is added to carbon, and it is stirred while being cooled with ice for 4 hours under hydrogen atmosphere at normal pressure. Catalyst is removed from the solution by means of filtration through Celite, whereby it is rewashed with 200 ml of ethanol and concentrated by evaporation. After chromatography on silica gel with ethyl acetate-ethanol (0-10%), 530 mg of the product is obtained.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:11][C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:13]([O-])=O)[N:3]=1.P(Cl)(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>P(Cl)(Cl)(Cl)=O.[Pd]>[NH2:13][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[N:11][C:2]([CH3:1])=[N:3]2 |f:2.3|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
CC1=NC2=CC=CC(=C2C(N1)=O)[N+](=O)[O-]
Name
Quantity
37.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
14 g of 4-chloro-2-methyl-5-nitroquinazoline, of which 4.5 g (20.2 mmol) in 225 ml of ethyl acetate and 22.5 ml of triethylamine are dissolved
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice for 4 hours under hydrogen atmosphere at normal pressure
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Catalyst is removed from the solution by means of filtration through Celite, whereby it
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=NC(=NC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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